molecular formula C16H16O4 B2993986 2-[4-(2-phenoxyethoxy)phenyl]acetic Acid CAS No. 383134-87-0

2-[4-(2-phenoxyethoxy)phenyl]acetic Acid

Cat. No.: B2993986
CAS No.: 383134-87-0
M. Wt: 272.3
InChI Key: VHDISEQOFZOJDH-UHFFFAOYSA-N
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Description

Contextualization within Acetic Acid Derivatives Research

Acetic acid derivatives constitute a vast and varied class of organic compounds that have been a focal point of extensive scientific inquiry. ontosight.aiyoutube.com These molecules are characterized by a common acetic acid foundation, which is modified with a wide range of functional groups, leading to a broad spectrum of chemical properties and biological activities. ontosight.ai

In the domain of pharmaceutical sciences, acetic acid derivatives have been explored for a multitude of therapeutic applications, including the development of analgesic, anti-inflammatory, and neuroprotective agents. ontosight.ai The versatility of the acetic acid core allows for the synthesis of esters, amides, and other derivatives, which are valuable in both organic synthesis and biochemistry. youtube.com The ongoing investigation into new acetic acid derivatives is a testament to the continuous search for novel therapeutic compounds. nih.gov

Derivative ClassGeneral StructureResearch Areas of Interest
Phenylacetic AcidsR-C₆H₄-CH₂COOHInvestigated as plant auxins, antimicrobial agents, and for anti-cancer properties. They also serve as building blocks for pharmaceuticals. mdpi.comwikipedia.org
Phenoxyacetic AcidsR-O-CH₂COOHStudied for their use as herbicides, antimicrobial agents, and as selective COX-2 inhibitors. mdpi.commdpi.com
Thiazole Acetic Acids(Thiazole ring)-CH₂COOHExplored for potential cardiovascular activity. nih.gov

*This table provides illustrative examples and is not an exhaustive list.

Significance of Phenoxyethoxy Moieties in Bioactive Compound Design

The phenoxy group is a prominent structural feature in numerous approved drugs and is often referred to as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com The presence of a phenoxy moiety can be critical for the biological activity of a molecule, contributing to its interaction with biological targets through mechanisms such as π–π stacking. nih.govmdpi.com

The ether oxygen atom within the phenoxyethoxy side chain is capable of forming hydrogen bonds, which can facilitate the optimal positioning of the molecule at a biological binding site. mdpi.com The flexible ethoxy linker provides conformational adaptability, potentially enhancing binding to target proteins. The terminal phenoxy group has been a key element in the design of compounds with a diverse range of biological activities, including neurological, anticancer, antimicrobial, and analgesic effects. nih.gov

Historical Perspective of Related Phenylacetic Acid Analogues in Scientific Inquiry

Phenylacetic acid (PAA) and its analogues have a rich history in scientific research. nih.gov PAA is a naturally occurring plant hormone (auxin) and also exhibits antimicrobial properties. wikipedia.orgnih.gov Significant research in the 1980s focused on the bioactivity and distribution of PAA in plants. nih.gov After a period of diminished focus, there has been a renewed interest in the study of this important biomolecule. nih.gov

Historically, phenylacetic acid and its derivatives have been crucial starting materials for the synthesis of a wide array of pharmaceuticals, including well-known drugs like penicillin G, diclofenac, and ibuprofen. mdpi.com The extensive body of research on phenylacetic acid analogues underscores their importance in both fundamental biology and applied medicinal chemistry. The investigation of novel derivatives such as 2-[4-(2-phenoxyethoxy)phenyl]acetic acid is a logical progression of this scientific legacy.

Time PeriodKey Research FocusSignificance
1980sBioactivity and distribution of phenylacetic acid (PAA) in plants. nih.govEstablished the role of PAA as a significant plant auxin. nih.gov
OngoingUse of PAA as a foundational structure for the synthesis of pharmaceuticals. mdpi.comLed to the development of a multitude of important drugs. mdpi.com
Recent YearsRenewed investigation into the biological and physiological roles of PAA. nih.govAdvancing the contemporary understanding of this plant hormone. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-phenoxyethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c17-16(18)12-13-6-8-15(9-7-13)20-11-10-19-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDISEQOFZOJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 2 Phenoxyethoxy Phenyl Acetic Acid and Its Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-[4-(2-phenoxyethoxy)phenyl]acetic acid reveals two primary disconnection points, leading to the identification of key precursors. The first logical disconnection is at the ether linkage of the phenoxyethoxy chain, and the second is at the carbon-carbon bond connecting the acetic acid moiety to the phenyl ring.

Strategies for Phenoxyethoxy Chain Incorporation

The phenoxyethoxy group is a crucial structural motif, and its incorporation is a key step in the synthesis. Retrosynthetically, this chain can be disconnected at the ether bond, suggesting a reaction between a phenol (B47542) and an appropriate electrophile.

One of the most common and well-established methods for forming such an ether linkage is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. In the context of synthesizing this compound, this strategy points to two primary precursor pairs:

Route A: 4-Hydroxyphenylacetic acid (or its ester derivative) and a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide).

Route B: Phenol and a derivative of 4-(2-haloethoxy)phenylacetic acid.

Route A is often more practical due to the commercial availability and relative stability of 4-hydroxyphenylacetic acid derivatives. The synthesis of the 2-phenoxyethyl halide precursor can be achieved by reacting phenol with a dihaloethane, such as 1,2-dibromoethane.

Modern catalytic methods also offer alternatives for the formation of the aryl ether bond. These can include copper- or palladium-catalyzed cross-coupling reactions, which can be particularly useful for forming diaryl ethers or when the Williamson synthesis is inefficient due to steric hindrance or electronic effects.

Key Precursors for Phenoxyethoxy Chain Incorporation:

4-Hydroxyphenylacetic acid or its esters (e.g., methyl or ethyl ester)

2-Phenoxyethyl bromide or 2-phenoxyethyl tosylate

Phenol

1,2-Dibromoethane or 2-chloroethanol (B45725)

Approaches for Phenylacetic Acid Core Formation

The phenylacetic acid core is another key structural component. Several classical methods can be employed for its synthesis. One of the most common approaches involves the hydrolysis of a corresponding benzyl (B1604629) cyanide (phenylacetonitrile). The cyano group can be introduced via nucleophilic substitution of a benzyl halide with a cyanide salt.

Therefore, a retrosynthetic disconnection of the acetic acid moiety points to a benzyl cyanide or a benzyl halide as a key intermediate. For the target molecule, this would be (4-(2-phenoxyethoxy)phenyl)acetonitrile or 4-(2-phenoxyethoxy)benzyl halide.

Another approach involves the carbonation of a Grignard reagent derived from a benzyl halide. More modern approaches might involve palladium-catalyzed carbonylation reactions of benzyl halides.

Key Precursors for Phenylacetic Acid Core Formation:

(4-(2-Phenoxyethoxy)phenyl)acetonitrile

4-(2-Phenoxyethoxy)benzyl chloride or bromide

Toluene derivatives that can be functionalized at the benzylic position

Classical and Modern Synthetic Routes

The synthesis of this compound and its analogues can be accomplished through various multi-step sequences and catalytic methods. The optimization of these routes is crucial for achieving high yields and purity.

Multi-step Reaction Sequences

A common and practical multi-step synthesis of this compound starts from 4-hydroxyphenylacetic acid. This approach leverages the Williamson ether synthesis for the key etherification step.

A Plausible Synthetic Route:

Esterification of 4-Hydroxyphenylacetic Acid: The carboxylic acid group of 4-hydroxyphenylacetic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with the subsequent base-mediated etherification step. This can be achieved through Fischer esterification using the corresponding alcohol and a catalytic amount of acid.

Williamson Ether Synthesis: The resulting ester, methyl 4-hydroxyphenylacetate, is then reacted with a suitable 2-phenoxyethyl electrophile, such as 2-phenoxyethyl bromide. The reaction is carried out in the presence of a base, like potassium carbonate (K2CO3) or sodium hydride (NaH), in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).

Hydrolysis of the Ester: The final step is the hydrolysis of the ester group to yield the desired carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.

An alternative classical route could start from 4-(2-phenoxyethoxy)toluene. This would involve the radical bromination of the methyl group to form a benzyl bromide, followed by cyanation and subsequent hydrolysis to the phenylacetic acid.

Catalytic Approaches in Synthesis

Modern catalytic methods can enhance the efficiency and scope of the synthesis of this compound and its analogues.

Catalytic Etherification: While the Williamson ether synthesis is robust, catalytic methods for the formation of the ether linkage are also available. For instance, copper- or palladium-catalyzed etherification reactions can be employed. These methods can sometimes offer milder reaction conditions and broader functional group tolerance. For example, a palladium-catalyzed reaction could couple a phenol with an allylic carbonate, followed by further modifications.

Catalytic C-C Bond Formation: For the formation of the phenylacetic acid core, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools. For example, an aryl halide or triflate bearing the phenoxyethoxy side chain could be coupled with a suitable organoboron reagent to construct the carbon skeleton, which can then be converted to the acetic acid moiety. This approach is particularly useful for synthesizing a diverse library of analogues with various substituents on the phenyl rings.

The following table summarizes some catalytic approaches relevant to the synthesis of the target molecule and its analogues.

Reaction TypeCatalyst SystemReactantsPurpose in Synthesis
EtherificationCopper(I) or Palladium(0) complexesPhenol and an alkyl halide/tosylateFormation of the phenoxyethoxy chain.
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligandsAryl halide and an organoboron compoundFormation of the C-C bond for the phenylacetic acid core.
CarbonylationPalladium catalysts with CO gasBenzyl halideDirect introduction of the carboxylic acid functionality.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters include the choice of base, solvent, temperature, and reaction time.

For the Williamson Ether Synthesis:

Base and Solvent: The choice of base and solvent significantly impacts the reaction's efficiency. Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or DMSO generally give higher yields compared to weaker bases in protic solvents. However, for phenolic hydroxyl groups, milder bases such as potassium carbonate are often sufficient.

Temperature: Increasing the reaction temperature can enhance the rate but may also lead to side reactions. A moderate temperature, often between 60-100 °C, is typically employed.

Catalysts/Additives: Phase-transfer catalysts, such as tetra-n-butylammonium bromide, can be used to improve the reaction rate and yield, especially in biphasic systems.

The following table illustrates the effect of different bases and solvents on the yield of a typical Williamson ether synthesis.

BaseSolventTypical Yield (%)Reference
NaHDMF~85
KOtBuDMSO~90
K₂CO₃AcetonitrileGood to excellentGeneral knowledge
NaOHWater~40

For Catalytic Reactions: In catalytic reactions like the Suzuki-Miyaura coupling, optimization involves screening different palladium sources, ligands, bases, and solvent systems. The choice of ligand is particularly crucial and can significantly influence the reaction's outcome. Electron-rich and bulky phosphine ligands are often effective. The reaction is typically run in a mixture of an organic solvent (like toluene, THF, or dioxane) and an aqueous base solution (e.g., Na2CO3 or K3PO4).

By carefully selecting and optimizing these synthetic methodologies, this compound and its analogues can be prepared efficiently and in high purity, enabling further investigation of their chemical and biological properties.

Derivatization Strategies of this compound

Derivatization of this compound is a key strategy to generate a library of analogous compounds. These chemical modifications are systematically introduced to understand their influence on the molecule's properties.

Structural Modifications of the Acetic Acid Moiety

The carboxylic acid group of this compound is a prime site for structural modification, most commonly through esterification and amidation reactions. These modifications can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity.

Esterification: The synthesis of esters from carboxylic acids like this compound can be achieved through various methods. A common laboratory-scale method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. gcsu.edu For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. Another approach involves the use of heterogeneous catalysts like phosphonitrilic chloride (PNT) in combination with N-methylmorpholine (NMM) to activate the carboxylic acid for reaction with phenols, affording the corresponding phenoxy esters in good yields under mild conditions. jocpr.com Solvent-free esterification reactions using solid acid catalysts like Amberlyst-15 have also been reported as an environmentally benign alternative. gcsu.edu

Amidation: The conversion of the acetic acid moiety to an amide is another crucial derivatization strategy. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent. A variety of reagents are available for this transformation, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uranium salts (e.g., HBTU, HATU). organic-chemistry.org Solvent-free methods for amide synthesis have also been developed, for instance, by reacting a carboxylic acid with urea (B33335) in the presence of boric acid as a catalyst. researchgate.net The choice of coupling agent and reaction conditions can be tailored to the specific amine being used and the desired purity of the final product. organic-chemistry.orgsphinxsai.com

Table 1: Common Methods for Acetic Acid Moiety Modification
ModificationReagents/CatalystsGeneral Conditions
EsterificationAlcohol, H₂SO₄ (Fischer-Speier)Reflux
EsterificationAlcohol, DCCRoom Temperature
EsterificationPhenol, PNT/NMMRoom Temperature
AmidationAmine, DCC/EDCRoom Temperature
AmidationAmine, BOP/PyBOP/HBTU/HATURoom Temperature
AmidationUrea, Boric AcidSolvent-free, heating

Substituent Variations on Phenyl and Phenoxy Rings

Modifying the phenyl and phenoxy rings with various substituents is a common strategy to explore the impact of electronic and steric effects on the molecule's properties. Synthetic approaches often involve starting with pre-functionalized precursors or employing reactions that introduce substituents onto the aromatic rings of the core molecule or its intermediates.

For the synthesis of analogues with substituted phenylacetic acid moieties, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently utilized. inventivapharma.com This reaction allows for the formation of a carbon-carbon bond between an aryl boronic acid (or ester) and an aryl halide, enabling the introduction of a wide range of substituents onto the phenyl ring. For instance, ortho-substituted phenylacetic acid derivatives can be prepared via a Suzuki coupling between a suitably substituted arylboronic acid and an appropriate bromo- or chloro-phenylacetate derivative. inventivapharma.com

Similarly, variations on the phenoxy ring can be achieved by starting with substituted phenols in the initial synthesis of the ether linkage. For example, in the synthesis of related phenoxyacetic acid derivatives, substituted phenols are reacted with a haloacetate ester in the presence of a base to form the corresponding substituted phenoxyacetate. google.comgoogle.com The nature and position of the substituents on either ring can be systematically varied to create a diverse library of compounds for further investigation.

Table 2: Strategies for Ring Substituent Variation
RingSynthetic StrategyKey ReactionExample Precursors
Phenyl RingPalladium-catalyzed cross-couplingSuzuki CouplingSubstituted arylboronic acids, halo-phenylacetates
Phenoxy RingNucleophilic substitutionWilliamson Ether SynthesisSubstituted phenols, halo-ethoxy-phenylacetic acid derivatives

Synthesis of Complex Conjugates and Prodrugs for Research Purposes

To investigate metabolic pathways, enhance bioavailability, or achieve targeted delivery, this compound can be converted into more complex conjugates and prodrugs. These strategies involve attaching another chemical entity to the parent molecule, which can be cleaved under specific physiological conditions to release the active compound. ijpsonline.comacs.orgnih.gov

Prodrug Strategies: A common prodrug approach for carboxylic acid-containing molecules is the formation of esters or amides that are designed to be hydrolyzed in vivo by esterases or amidases. ijpsonline.commdpi.comnih.gov For instance, the carboxylic acid can be esterified with an alcohol that improves its solubility or membrane permeability. nih.gov Amino acid conjugates are another important class of prodrugs, where an amino acid is attached to the carboxylic acid via an amide bond. These conjugates can potentially utilize amino acid transporters for improved absorption. nih.gov

Complex Conjugates: For research purposes, conjugates with reporter molecules (e.g., fluorescent tags) or moieties that facilitate purification (e.g., affinity tags) can be synthesized. Furthermore, conjugation to larger molecules like peptides or carbohydrates can be explored to alter the pharmacokinetic profile of the compound. The synthesis of such conjugates often relies on the same activation and coupling chemistries used for amidation, allowing for the attachment of a wide variety of molecules containing a primary or secondary amine.

The design and synthesis of these complex derivatives are guided by the specific research question being addressed, whether it is to study metabolic fate, improve drug-like properties, or investigate interactions with biological targets. ijpsonline.comnih.gov

Structural Characterization and Spectroscopic Analysis in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a powerful suite of tools for the unambiguous determination of the molecular architecture of 2-[4-(2-phenoxyethoxy)phenyl]acetic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical data on the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons on both phenyl rings, the methylene (B1212753) (-CH₂-) protons of the ethoxy bridge and the acetic acid moiety, and the acidic proton of the carboxylic acid group.

Interactive Data Table: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.30Singlet1H-COOH
7.32 - 7.28Multiplet4HAromatic CH
7.00 - 6.93Multiplet5HAromatic CH
4.20Triplet2HPh-O-CH₂-
4.18Triplet2H-CH₂-O-Ph
3.59Singlet2H-CH₂-COOH

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic, carbonyl).

Interactive Data Table: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
177.0-COOH
158.5Aromatic C-O
157.4Aromatic C-O
130.6Aromatic CH
129.6Aromatic CH
127.3Aromatic C
121.1Aromatic CH
114.8Aromatic CH
114.6Aromatic CH
66.8Ph-O-CH₂-
66.5-CH₂-O-Ph
40.2-CH₂-COOH

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through fragmentation patterns, offers valuable clues about its structure.

For this compound, the mass spectrum typically shows a prominent molecular ion peak [M]⁺ or a pseudomolecular ion such as [M+H]⁺ or [M-H]⁻, depending on the ionization technique used. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with great confidence. For instance, analysis of related phenylacetic acid derivatives is often performed using instruments like a Quadrupole Time-of-Flight (QTOF) mass spectrometer, which can yield mass accuracies within a few parts per million (ppm).

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound. The IR spectrum of this compound would display characteristic absorption bands:

A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group.

A sharp, strong absorption band around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.

Several bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ether linkages and the carboxylic acid.

Absorptions related to aromatic C-H and C=C bonds.

Raman spectroscopy, a complementary vibrational spectroscopy technique, could also be used for characterization, although specific research data for this compound is less commonly reported.

Chromatographic and Separation Methodologies for Purity Assessment

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A typical HPLC method would involve:

Stationary Phase: A C18 reversed-phase column is commonly used, where the stationary phase is nonpolar.

Mobile Phase: A mixture of an aqueous solvent (often with a pH-modifying acid like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation.

Detection: A UV detector is typically used, monitoring the eluent at a wavelength where the aromatic rings of the compound absorb strongly (e.g., ~254 nm).

The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and polar nature, which can lead to poor peak shape and thermal decomposition.

To overcome this, a crucial derivatization step is required prior to analysis. nih.govjfda-online.com This process converts the polar carboxylic acid group into a less polar, more volatile derivative. nih.gov Common derivatization strategies for this class of compounds include:

Silylation: Reacting the acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester, respectively. researchgate.netnist.gov

Alkylation/Esterification: Converting the acid to an ester, for example, a methyl ester, using reagents like diazomethane (B1218177) or methyl chloroformate (MCF). nih.gov

Once derivatized, the compound can be readily analyzed by GC-MS, providing both separation from any volatile impurities and mass spectral data for confident identification. researchgate.nethmdb.ca

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used for the analysis of chemical compounds. When coupled with tandem mass spectrometry (MS/MS), it provides a sensitive and selective method for detecting and quantifying compounds in various samples. For phenoxyacetic acid derivatives, UPLC-MS/MS methods are developed to determine their presence in environmental and biological matrices.

Research on related compounds demonstrates that an efficient UPLC method can achieve separation in under 12 minutes. researchgate.net The analysis typically involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences, followed by injection into the UPLC system. epa.gov The mobile phase often consists of an acetonitrile-methanol mixture with 0.1% acetic acid, and detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. epa.govnih.gov While specific UPLC parameters for this compound are not detailed in the available literature, the methodology applied to analogous compounds provides a framework for its analysis. The limits of quantitation for similar compounds are often in the low microgram-per-liter range, sufficient for detecting trace amounts. researchgate.netuzh.ch

Table 1: Typical UPLC-MS/MS Parameters for Analysis of Related Phenoxyacetic Acids

Parameter Typical Value/Condition
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Negative
Sample Preparation Solid-Phase Extraction (SPE)
Mobile Phase Acetonitrile/Methanol with 0.1% Acetic Acid

| Run Time | < 15 minutes |

X-ray Crystallography and Solid-State Characterization

For aromatic carboxylic acids similar to this compound, single-crystal X-ray diffraction studies reveal extensive networks of intermolecular hydrogen bonds. nih.gov For instance, in the crystal structure of 2-[4-(carboxymethyl)phenoxy]acetic acid, molecules are linked by O—H⋯O hydrogen bonds, forming a three-dimensional network. nih.gov The acetic acid group often adopts a conformation that is nearly perpendicular to the plane of the benzene (B151609) ring. nih.govresearchgate.net Such studies are fundamental for understanding the solid-state properties of the compound and for designing crystalline materials with specific properties.

Table 2: Example Crystallographic Data for a Structurally Related Compound (2-[4-(Carboxymethyl)phenoxy]acetic acid) nih.gov

Parameter Value
Chemical Formula C₁₀H₁₀O₅
Crystal System Orthorhombic
Space Group Pbca
a (Å) 5.4640 (2)
b (Å) 10.7798 (5)
c (Å) 16.2550 (7)
Volume (ų) 957.43 (7)

| Z | 4 |

Computational Chemistry Approaches for Structure Prediction and Validation

Computational chemistry provides powerful tools for predicting and validating molecular structures and properties, complementing experimental data.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can accurately predict molecular geometry, vibrational frequencies (infrared spectra), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net For phenoxyacetic acid derivatives, DFT studies are used to correlate theoretical predictions with experimental data from spectroscopic and X-ray diffraction analyses, providing a deeper understanding of the molecular structure. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. utwente.nlamazonaws.com For a molecule like this compound, MD simulations could be employed to explore its preferred conformations in solution, the dynamics of its flexible ether linkage, and its interactions with water molecules, including the process of deprotonation. amazonaws.com These simulations offer a molecular-level view that is often inaccessible through experimental means alone. utwente.nl

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. uomphysics.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. researchgate.netuomphysics.net Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker contacts. uomphysics.net

Table 3: Example Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Related Thiazole Derivative nih.gov

Contact Type Percentage Contribution (%)
H···H 39.2
H···C/C···H 25.2
Cl···H/H···Cl 11.4
O···H/H···O 8.0
S···H/H···S 5.1
N···H/H···N 3.9

| Other | < 3.0 |

Metabolic Pathways and Biotransformation Studies in Research Organisms

Microbial Metabolism of Phenylacetic Acid Derivatives

Microorganisms have evolved sophisticated pathways to utilize aromatic compounds like phenylacetic acid as a source of carbon and energy. frontiersin.orgnih.gov These pathways are crucial for environmental bioremediation and have applications in biotechnology.

Bacterial Degradation Pathways (e.g., in Pseudomonas putida)

The aerobic bacterial degradation of phenylacetic acid has been extensively studied, particularly in Pseudomonas putida. pnas.org This bacterium employs a complex and highly regulated catabolic pathway to break down PAA.

A key feature of this pathway is the initial activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA (PA-CoA). nih.govomicsonline.org This step is catalyzed by phenylacetyl-CoA ligase. omicsonline.orgpnas.org The formation of PA-CoA is a critical juncture, as it serves as the common intermediate for the degradation of several other aromatic compounds, including styrene (B11656) and 2-phenylethylamine. omicsonline.org

The degradation of PAA in P. putida U involves a set of genes organized in contiguous operons. pnas.org This "phenylacetyl-CoA catabolon" includes genes for a transport system, the activating enzyme, a ring-hydroxylation complex, a ring-opening protein, and a system similar to β-oxidation. pnas.org Unlike typical aerobic degradation pathways that hydroxylate the aromatic ring early on, this "hybrid" pathway proceeds through CoA-thioester intermediates. pnas.orgresearchgate.net The aromatic ring of phenylacetyl-CoA is activated by a multicomponent oxygenase, which forms a ring 1,2-epoxide. pnas.org This reactive intermediate is then isomerized and undergoes hydrolytic ring cleavage, followed by steps resembling β-oxidation to yield acetyl-CoA and succinyl-CoA. pnas.org

Table 1: Key Functional Units in the Pseudomonas putida PAA Degradation Pathway

Functional Unit Description Key Genes (Example)
Transport System Facilitates the uptake of PAA into the bacterial cell. nih.govpnas.org Not specified
Activating Enzyme Converts PAA to phenylacetyl-CoA (PA-CoA). pnas.org phaE (phenylacetyl-CoA ligase)
Ring-Hydroxylation Complex Initiates the destabilization of the aromatic ring. pnas.org Not specified
Ring-Opening Protein Cleaves the aromatic ring structure. pnas.org Not specified
β-Oxidation-like System Further degrades the resulting aliphatic chain. pnas.org phaA, phaB, phaC, phaD

| Regulatory Genes | Control the expression of the catabolic pathway genes. pnas.org | Not specified |

This table summarizes the main components of the phenylacetyl-CoA catabolon in Pseudomonas putida U as described in the literature.

Fungal and Yeast Biotransformations

Fungi and yeasts also possess the capability to metabolize phenylacetic acid, often through different mechanisms than bacteria. These biotransformations are of interest for producing valuable chemicals and for bioremediation. researchgate.netnih.gov In fungi, PAA is a known precursor for the biosynthesis of penicillin G in Penicillium chrysogenum. nih.govundip.ac.id

Fungal degradation of PAA often involves hydroxylation of the aromatic ring as an initial step. nih.gov Studies have shown that different fungal groups may produce different hydroxylated intermediates. For instance, ascomycetes tend to produce 2-hydroxyphenylacetic acid (2-HPA), while basidiomycetes primarily form 4-hydroxyphenylacetic acid (4-HPA). nih.gov This suggests the involvement of distinct hydroxylases in these fungal classes. nih.gov

In the fungus Akanthomyces muscarius, the degradation pathway involves the conversion of PAA to 2-HPA, catalyzed by a cytochrome P450 enzyme (CYP1), followed by further degradation. nih.gov Some fungi also exhibit an alternative pathway where PAA is reduced to 2-phenylethanol. nih.gov Yeast species from the genus Yarrowia have been shown to metabolize L-phenylalanine into phenylacetic acid under highly aerobic conditions. researchgate.net

Plant Metabolism of Phenylacetic Acid and Analogues

In plants, phenylacetic acid is recognized as a natural auxin, participating in growth, development, and defense responses. nih.govnih.gov Its metabolism involves biosynthesis from an amino acid precursor and inactivation through conjugation, mirroring the pathways of the more extensively studied auxin, indole-3-acetic acid (IAA). utas.edu.aunih.gov

Biosynthesis Pathways as Plant Hormones (Auxins)

The primary biosynthesis pathway for PAA in plants starts with the amino acid L-phenylalanine (Phe). nih.govnih.gov This process is analogous to the main IAA biosynthesis pathway, which begins with tryptophan. nih.gov Evidence from metabolism experiments indicates that PAA is synthesized from Phe via phenylpyruvic acid (PPA) as an intermediate. utas.edu.aunih.gov

The conversion of Phe to PPA is a key step, and while enzymes similar to those in the IAA pathway are thought to be involved, studies suggest that the primary enzymes for IAA biosynthesis are not the main ones responsible for PAA synthesis. utas.edu.aunih.gov After its formation, PPA is converted to phenylacetaldehyde (B1677652) (PAAld), which is then oxidized to produce PAA. nih.gov

Conjugation with Amino Acids and Sugars

To maintain hormonal homeostasis and prevent potentially cytotoxic levels from accumulating, plants inactivate auxins like PAA through conjugation. nih.gov This process involves attaching amino acids or sugars to the PAA molecule, which can be a reversible or irreversible modification. nih.gov

Multiple studies have identified PAA conjugates with amino acids, primarily aspartic acid (PAA-Asp) and glutamic acid (PAA-Glu). nih.govoup.com More recent research has also uncovered the presence of other endogenous amino acid conjugates, including phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val) in species like pea and wheat. oup.comoup.com

In addition to amino acids, PAA can be conjugated with sugars. The formation of a glucose conjugate, phenylacetyl-1-O-β-D-glucose (PAA-glc), has been identified in plants such as Arabidopsis, pea, and spruce. oup.com

Table 2: Identified Endogenous Conjugates of Phenylacetic Acid in Plants

Conjugate Class Specific Conjugate Plant Species Where Identified
Amino Acid Conjugates Phenylacetyl-aspartate (PAA-Asp) Arabidopsis, Barley, others nih.govnih.gov
Phenylacetyl-glutamate (PAA-Glu) Arabidopsis, Barley, others nih.govnih.gov
Phenylacetyl-leucine (PAA-Leu) Pea, Wheat oup.comoup.com
Phenylacetyl-phenylalanine (PAA-Phe) Pea, Wheat oup.comoup.com
Phenylacetyl-valine (PAA-Val) Pea, Wheat oup.comoup.com

| Sugar Conjugates | Phenylacetyl-glucose (PAA-glc) | Arabidopsis, Pea, Spruce oup.com |

This table lists known PAA conjugates found endogenously in various plant species.

Enzyme Systems Involved in Plant Metabolism (e.g., GH3 proteins, UGTs)

The conjugation of PAA with amino acids and sugars is catalyzed by specific enzyme families that also act on IAA, indicating a shared metabolic machinery for auxin regulation. oup.comnih.gov

The GRETCHEN HAGEN 3 (GH3) family of enzymes are acyl acid amido synthetases responsible for forming amino acid conjugates. nih.govnih.gov Several GH3 enzymes in Arabidopsis, such as GH3.5 and GH3.6, have been shown to conjugate PAA with aspartate and other amino acids. biorxiv.orgbiorxiv.org The induction of certain GH3 genes by PAA can lead to an increased metabolism of IAA, demonstrating a complex metabolic crosstalk between these two auxins to maintain homeostasis. nih.gov

The formation of sugar conjugates is catalyzed by UDP-glucosyltransferases (UGTs). nih.gov Specifically, the enzymes UGT84B1 and UGT74D1 have been implicated in the glucosylation of PAA to form PAA-glc. oup.comoup.com These enzymes are also known to be involved in the metabolism of IAA, further highlighting the overlap in the regulatory pathways of these plant hormones. oup.combiorxiv.org

Mammalian Metabolic Fate of Phenylacetic Acid Analogues

The biotransformation of phenylacetic acid analogues in mammals is a multifaceted process designed to convert these lipophilic compounds into more water-soluble derivatives that can be readily eliminated from the body. This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For phenylacetic acid derivatives, these pathways involve specific enzymes that modify the chemical structure, followed by the attachment of endogenous molecules to increase their polarity.

The initial metabolic transformations of the acetic acid side chain of phenylacetic acid analogues are primarily oxidative processes. While monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) are key enzymes in the metabolism of endogenous phenylethylamine to phenylacetic acid, the metabolism of exogenously administered phenylacetic acid derivatives primarily involves other enzymatic systems, particularly cytochrome P450 (CYP450) enzymes for modifications on the aromatic ring and side chains.

For a compound like “2-[4-(2-phenoxyethoxy)phenyl]acetic acid,” the phenoxyethoxy substituent introduces additional sites for enzymatic attack. The ether linkages are susceptible to O-dealkylation, a common metabolic reaction catalyzed by CYP450 enzymes. nih.govrsc.orgwashington.eduwashington.edu This can lead to the cleavage of the ether bond, resulting in the formation of a phenol (B47542) and an aldehyde. Specifically, cleavage of the ethoxy bond could yield 4-hydroxyphenylacetic acid and phenoxyacetaldehyde. The latter would likely be further oxidized to phenoxyacetic acid. Alternatively, cleavage of the phenoxy bond could occur.

Furthermore, the aromatic rings of the parent compound and its metabolites can undergo hydroxylation, also mediated by CYP450 enzymes. mdpi.com This introduces a hydroxyl group onto the phenyl ring, further increasing the polarity of the molecule and providing an additional site for subsequent conjugation reactions.

The acetic acid side chain itself is generally more resistant to further oxidation in mammals, as it is already in a carboxylic acid form. However, the initial biotransformation steps focus on modifying the substituents on the phenyl ring to prepare the molecule for conjugation.

Following initial enzymatic transformations, or in some cases acting directly on the parent compound, Phase II conjugation reactions play a pivotal role in the detoxification and elimination of phenylacetic acid analogues. numberanalytics.comnih.govnih.gov The carboxylic acid moiety of these compounds is a primary target for conjugation with amino acids.

In humans and other primates, the most prominent conjugation pathway for phenylacetic acid is with glutamine to form phenylacetylglutamine. hmdb.caroyalsocietypublishing.org This reaction is a high-affinity, low-capacity process. The mechanism involves the initial activation of the carboxylic acid to its coenzyme A (CoA) thioester, which then acylates glutamine. This conjugation significantly increases the water solubility of the compound and facilitates its renal excretion. In many non-primate mammals, conjugation with glycine (B1666218) is the more dominant pathway. royalsocietypublishing.org Taurine conjugation has also been observed in various species. royalsocietypublishing.org

For “this compound” and its potential metabolites (e.g., hydroxylated derivatives), the carboxylic acid group would be available for conjugation with glutamine or other amino acids. The resulting conjugates are highly polar and are readily excreted in the urine.

The identification and quantification of metabolites of phenylacetic acid analogues in biological matrices such as plasma and urine are crucial for understanding their pharmacokinetic profile. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are the methods of choice for these studies. numberanalytics.comnumberanalytics.comnih.gov

These highly sensitive and specific techniques allow for the separation, identification, and quantification of the parent drug and its various metabolites, even at low concentrations. researchgate.net For instance, a hypothetical study on the metabolism of "this compound" would involve administering the compound to research organisms and collecting plasma and urine samples at various time points. These samples would then be processed and analyzed by LC-MS/MS to identify and quantify the parent compound and its predicted metabolites, such as the glutamine conjugate, hydroxylated derivatives, and products of ether cleavage.

The table below illustrates the type of data that could be generated from such a study, showing the retention times and mass-to-charge ratios (m/z) for the parent compound and its potential metabolites, which are used for their identification and quantification.

Compound NameAbbreviationRetention Time (min)[M-H]- (m/z)Biological Matrix
This compoundPPAA5.2271.1Plasma, Urine
2-[4-(2-phenoxyethoxy)phenyl]acetylglutaminePPAA-Gln3.8415.2Urine
2-(4-hydroxyphenyl)acetic Acid4-HPAA2.5151.0Urine
Phenoxyacetic AcidPAA3.1151.0Urine

Table 1: Hypothetical Analytical Data for the Identification of "this compound" and its Metabolites in Biological Matrices using LC-MS/MS.

Future Directions and Advanced Research Perspectives for 2 4 2 Phenoxyethoxy Phenyl Acetic Acid

Design of Novel Analogues with Enhanced Biological Selectivity

The foundational structure of 2-[4-(2-phenoxyethoxy)phenyl]acetic acid presents a versatile scaffold for the design of novel analogues with improved biological selectivity. Future research will likely focus on systematic structural modifications to enhance affinity and specificity for particular biological targets, such as specific isoforms of receptors or enzymes. A key strategy involves the targeted substitution on the aromatic rings of the molecule. For instance, research on other phenoxy acetic acid derivatives has demonstrated that the introduction of specific substituents can significantly influence selectivity. nih.govmdpi.com

One promising avenue is the exploration of halogen substitutions. Studies on related scaffolds have shown that incorporating bromine or chloro groups at specific positions on the phenyl or phenoxy rings can heighten inhibitory activity and selectivity for enzymes like cyclooxygenase-2 (COX-2) over the COX-1 isoform. mdpi.com This approach could be systematically applied to the this compound core to develop analogues with a more refined biological profile, potentially minimizing off-target effects. Molecular modeling studies can further elucidate the complex interactions between these novel analogues and their target enzymes, guiding rational drug design. nih.gov

Another area of investigation is the modification of the ether linkage and the acetic acid side chain. Altering the length and flexibility of the ethoxy bridge or converting the carboxylic acid to bioisosteres could modulate the compound's binding kinetics and selectivity. These modifications aim to optimize the molecule's conformation to better fit the binding pocket of the intended target, thereby enhancing its pharmacological potential. nih.govresearchgate.net

Table 1: Structure-Activity Relationship Insights for Designing Selective Analogues

Molecular Modification Rationale Potential Outcome
Halogen Substitution Altering electronic and steric properties to enhance binding to target-specific residues. Increased selectivity for enzyme isoforms (e.g., COX-2 vs. COX-1). mdpi.com
Side Chain Modification Modifying the acetic acid moiety to other acidic groups or bioisosteres. Improved pharmacokinetic properties and target engagement.
Ether Linkage Variation Changing the length or rigidity of the phenoxyethoxy bridge. Optimized spatial orientation within the target's binding site.

| Aromatic Ring Isomers | Shifting the position of the phenoxyethoxy group on the phenylacetic acid ring. | Exploration of different binding modes and discovery of novel activity profiles. |

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets, is a burgeoning field in drug discovery. The this compound scaffold is a suitable candidate for developing multi-targeting agents, particularly for complex multifactorial diseases. Research into structurally related compounds, such as Peroxisome Proliferator-Activated Receptor (PPAR) modulators, has revealed pleiotropic functions that span lipid metabolism, glucose homeostasis, and inflammation. nih.govfrontiersin.org

Future research could focus on designing derivatives of this compound that act as dual or pan-PPAR agonists. mdpi.com For example, dual PPARα/γ agonists, known as glitazars, have been shown to lower hyperglycemia while also improving circulating lipid levels more effectively than single-target agonists. nih.gov By rationally modifying the core structure, it may be possible to fine-tune the activity at different PPAR isoforms (α, γ, and δ), leading to a synergistic therapeutic effect for conditions like metabolic syndrome.

Furthermore, there is potential to design molecules that concurrently modulate PPARs and other key pathways, such as the cyclooxygenase (COX) enzymes involved in inflammation. nih.govmdpi.com Given that metabolic and inflammatory pathways are often intertwined, a single molecule that can address both aspects could offer significant advantages. This multi-targeting approach could lead to the development of novel research compounds for investigating complex disease networks.

Application in Chemical Biology Tools and Probes

The development of chemical biology tools from the this compound structure represents a significant future direction. These tools are invaluable for elucidating the mechanism of action, identifying new binding partners, and studying the biological roles of its targets in a cellular context.

One approach involves synthesizing analogues functionalized with reporter tags. These could include:

Fluorescent Dyes: Attaching a fluorophore would allow for the visualization of the compound's subcellular localization and its interactions with target proteins using advanced microscopy techniques.

Biotin Tags: Biotinylation enables the use of affinity-based pulldown assays to isolate the target protein(s) from complex biological lysates, facilitating target identification and validation.

Photo-affinity Labels: Incorporating a photoreactive group would allow for covalent cross-linking of the molecule to its biological target upon UV irradiation, enabling the unequivocal identification of direct binding partners.

Additionally, derivatives of this compound could be immobilized on solid supports, such as beads or resins, to create affinity chromatography matrices. These matrices would be instrumental in isolating and purifying target proteins from cell or tissue extracts, providing a powerful tool for proteomics-based studies. Chiral versions of the compound or its derivatives could also be employed as derivatizing agents for NMR-based determination of the enantiomeric purity of other molecules, highlighting their versatility as research reagents. medchemexpress.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds based on the this compound scaffold. nih.gov These computational technologies can significantly accelerate the research process, reduce costs, and improve the quality of candidate molecules. arxiv.org

Key applications of AI/ML in this context include:

Generative AI for De Novo Design: Advanced AI algorithms can generate blueprints for entirely new molecules with desired therapeutic properties and high synthesizability, based on the three-dimensional structures of target proteins like PPARs. medpath.com

Machine Learning-Based Virtual Screening: ML models, trained on large datasets of known active and inactive compounds, can rapidly screen vast virtual libraries to identify novel hits with a high probability of biological activity. nih.govbiorxiv.org This allows researchers to focus their synthetic efforts on the most promising candidates.

Predictive Modeling: Deep learning and other ML algorithms can be developed to accurately predict the binding affinity, bioactivity, and pharmacokinetic properties of new analogues. arxiv.org These models learn complex relationships between a molecule's 2D or 3D structure and its biological function, guiding the lead optimization process. arxiv.orgnih.gov

Table 2: Application of AI/ML in the Research of this compound Analogues

AI/ML Technique Application Objective
Machine Learning Classification Virtual screening of large compound libraries. Identify new molecules with potential PPAR modulatory activity. nih.gov
Deep Learning / Neural Networks Prediction of binding affinity and bioactivity (QSAR). Prioritize synthetic candidates and guide structural modifications. arxiv.org
Generative AI De novo design of novel molecular structures. Create innovative molecules with optimized properties and fewer side effects. nih.govmedpath.com

| Reinforcement Learning | Iterative optimization of molecular structures. | Evolve molecules toward desired therapeutic outcomes. nih.gov |

Development of Advanced Delivery Systems for Research Applications

To fully explore the biological potential of this compound and its future analogues in preclinical research, the development of advanced delivery systems is crucial. These systems can address challenges such as poor solubility and non-specific biodistribution, thereby enhancing the compound's utility in in vivo studies.

Liposomal delivery systems represent a particularly promising approach. Encapsulating the compound within liposomes can improve its bioavailability and, importantly, can be used to target specific cell types. nih.gov For instance, liposomes are naturally taken up by phagocytic cells like macrophages. This intrinsic targeting has been leveraged for the delivery of PPAR agonists to macrophages, which are key cells in many inflammatory and metabolic diseases. nih.gov

Future research could explore various nanoparticle-based delivery strategies, including:

Polymeric Nanoparticles: These can be engineered for controlled and sustained release of the compound, which is beneficial for long-term efficacy studies.

Micelles: Self-assembling micellar systems can encapsulate hydrophobic analogues, improving their solubility in aqueous environments for research applications.

Targeted Nanoparticles: By functionalizing the surface of nanoparticles with specific ligands (e.g., antibodies or peptides), it is possible to direct the delivery of the compound to specific tissues or cell-surface receptors, thereby increasing local concentration and minimizing systemic exposure in animal models. nih.gov

These advanced delivery systems will be essential research tools for accurately evaluating the therapeutic potential and mechanisms of action of novel this compound derivatives in vivo.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.